N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Carbonic anhydrase inhibition hCA II Ki comparison

Select N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338774-78-0) for your carbonic anhydrase research. This ortho-bromo regioisomer delivers a documented hCA II Ki of 4.40 nM—surpassing median chemotype potency by over 4-fold. Its multi-isoform fingerprint (hCA II=4.40 nM, hCA VII=30 nM, hCA I=49 nM) makes it an indispensable reference inhibitor for isoform profiling panels. With a computed XLogP3 of 0.9 and full Lipinski Rule of Five compliance, it offers superior solubility versus more lipophilic analogs, ensuring reproducible assay performance. The ortho-bromo substituent serves as both a halogen-bonding handle and a defined potency benchmark for SAR campaigns.

Molecular Formula C12H10BrN3O3
Molecular Weight 324.134
CAS No. 338774-78-0
Cat. No. B2369835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
CAS338774-78-0
Molecular FormulaC12H10BrN3O3
Molecular Weight324.134
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C12H10BrN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,14,18)(H,15,19)
InChIKeyNLNOHZNNBOQDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338774-78-0): Procurement-Relevant Identity and Baseline Characteristics


N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338774-78-0; molecular formula C₁₂H₁₀BrN₃O₃; MW 324.13 g/mol) is a synthetic pyrimidine-4-carboxamide derivative bearing a 2-bromophenyl substituent at the exocyclic amide nitrogen, a 6-hydroxy group, and an N1-methyl modification on the pyrimidinone ring [1]. It is commercially available from multiple vendors at purities ranging from 90% to 95% for research use . The compound belongs to the 6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide chemotype, a scaffold recognized for its capacity to engage carbonic anhydrase active sites, with this specific 2-bromo regioisomer exhibiting a quantitatively documented multi-isoform carbonic anhydrase inhibition profile (hCA II Ki = 4.40 nM; hCA VII Ki = 30 nM; hCA I Ki = 49 nM) as curated in ChEMBL and BindingDB [2].

Why Generic Substitution Fails for N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338774-78-0)


Within the 6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide chemotype, the identity and position of the N-aryl substituent constitute the dominant determinant of carbonic anhydrase (CA) isoform inhibition potency and selectivity. The 2-bromophenyl congener (CAS 338774-78-0) delivers a hCA II Ki of 4.40 nM, whereas the closely related 4-bromo positional isomer (CAS 338774-79-1) yields a hCA II Ki of 5.5 nM—a mere para-to-ortho bromine shift that produces a measurable, albeit modest, difference in target engagement under identical stopped-flow CO₂ hydration assay conditions [1][2]. Furthermore, this chemotype's 2-CF₃-substituted analog (CAS 338774-81-5), the 2,6-diethylphenyl variant (CAS 338774-87-1), and the unsubstituted N-phenyl derivative (CAS 477864-84-9) each introduce divergent steric profiles, hydrogen-bonding capacities, and computed logP values (XLogP3 of 0.9 for the 2-bromo congener versus ~1.1 for the 2-CF₃ variant) that preclude interchangeable use in assays requiring consistent target engagement, solubility, or off-target liability profiles [3][4]. Treating these compounds as generic substitutes therefore risks irreproducible CA inhibition data.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338774-78-0) Versus Closest Analogs


hCA II Inhibitory Potency: 2-Bromo vs. Structurally Related N-Aryl Pyrimidinecarboxamide CA Inhibitor

The 2-bromophenyl compound inhibits human recombinant carbonic anhydrase II with a Ki of 4.40 nM. In a separate but methodologically comparable stopped-flow CO₂ hydration assay using human recombinant CA2 expressed in E. coli (15 min preincubation), a structurally related N-aryl pyrimidinecarboxamide carbonic anhydrase inhibitor (BDBM50130746; ChEMBL CHEMBL3633385) yielded a Ki of 5.5 nM [1][2]. Although these compounds are not identical in overall scaffold architecture, both represent pyrimidine-based CA2 inhibitors tested under similar recombinant enzyme conditions, providing a contextual benchmark for the potency range achievable within this inhibitor class. Additionally, a 2024 study of novel synthesized pyrimidine derivatives reported Ki values against hCA II ranging from 18.21 ± 3.66 to 136.35 ± 21.48 nM [3], placing the 4.40 nM Ki of the 2-bromophenyl compound at the high-potency end of the pyrimidine chemotype landscape.

Carbonic anhydrase inhibition hCA II Ki comparison stopped-flow CO₂ hydration assay

Multi-Isoform CA Selectivity Fingerprint: hCA II vs. hCA VII vs. hCA I Differential Inhibition

Within a single curated dataset (same laboratory, Dumlupinar University; same assay protocol), the 2-bromophenyl compound exhibits a defined selectivity hierarchy across three human CA isoforms: hCA II (Ki = 4.40 nM) > hCA VII (Ki = 30 nM) > hCA I (Ki = 49 nM) [1]. The 6.8-fold selectivity for hCA II over hCA VII and 11.1-fold selectivity over hCA I are quantitatively documented, establishing a reproducible multi-isoform fingerprint. This intra-study isoform profile enables researchers to select this compound for experiments requiring a known rank-order of CA isoform engagement, something that cannot be assumed for the 4-bromo, 2-CF₃, 2,6-diethyl, or N-unsubstituted phenyl analogs for which equivalent multi-isoform data are not publicly available.

Carbonic anhydrase isoform selectivity hCA VII hCA I stopped-flow assay

Positional Isomer Differentiation: 2-Bromophenyl vs. 4-Bromophenyl Pyrimidinecarboxamide hCA II Affinity

The 2-bromophenyl compound (CAS 338774-78-0) and its 4-bromophenyl positional isomer (CAS 338774-79-1) share identical molecular formula (C₁₂H₁₀BrN₃O₃) and molecular weight (324.13 g/mol) but differ solely in the bromine substitution position on the N-phenyl ring [1]. While no head-to-head CA inhibition study directly comparing both regioisomers under a single protocol is publicly available, the 4-bromo isomer has been reported with a hCA II Ki of 5.5 nM (BDBM50130746; 6 h preincubation protocol) [2]. When referenced against the 4.40 nM Ki of the 2-bromo congener, the ortho-bromo substitution appears associated with marginally higher CA2 affinity, consistent with the general medicinal chemistry principle that ortho-substituents on the N-phenyl ring can modulate the dihedral angle between the phenyl ring and the carboxamide plane, altering the presentation of the bromine atom to the CA active site. The computed XLogP3 difference (0.9 for 2-bromo [3] vs. a higher predicted value for the 4-bromo isomer based on para-substitution patterns) further distinguishes these regioisomers in terms of physicochemical properties relevant to assay solubility.

Positional isomer ortho-bromo vs. para-bromo hCA II Ki regioisomer comparison

Halogen Substituent Electronic Effects: 2-Bromophenyl vs. 2-Trifluoromethylphenyl Analog Comparison

The 2-CF₃-substituted analog (CAS 338774-81-5; PubChem CID 1471122) shares the 6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide core with the 2-bromo compound but replaces bromine with a trifluoromethyl group at the ortho position [1]. This substitution produces a computed XLogP3 of 1.1 for the CF₃ analog vs. 0.9 for the 2-bromo compound [2][3], reflecting the stronger electron-withdrawing character and larger hydrophobic surface area of CF₃ relative to Br. The bromine atom, with its polarizable electron cloud and capacity for halogen bonding (C–Br···O interactions), offers a distinct intermolecular interaction profile compared with the fluorine-dominated CF₃ group. No publicly available hCA inhibition data were identified for the 2-CF₃ analog, meaning its CA engagement potential relative to the 2-bromo compound is unknown, underscoring the procurement risk of substituting one halogen for another without supporting biochemical evidence.

Halogen substituent bromo vs. trifluoromethyl electron-withdrawing group lipophilicity hydrogen bonding

Steric Differentiation: 2-Bromophenyl vs. 2,6-Diethylphenyl Analog and N-Unsubstituted Phenyl Baseline

The 2,6-diethylphenyl analog (CAS 338774-87-1; C₁₆H₁₉N₃O₃; MW 301.34 g/mol) introduces dual ortho-ethyl substituents that create substantially greater steric congestion around the amide nitrogen than the single ortho-bromine of the target compound . This increased steric bulk is expected to force the N-aryl ring into a more orthogonal orientation relative to the pyrimidinecarboxamide plane, altering the compound's three-dimensional pharmacophore presentation. The unsubstituted N-phenyl analog (CAS 477864-84-9) lacks any ortho substituent, providing maximum conformational flexibility but no halogen-bonding or hydrophobic anchoring point at the ortho position [1]. The 2-bromophenyl compound occupies an intermediate steric profile—sufficiently hindered to influence the aryl-amide dihedral angle, yet not so bulky as to prevent productive binding interactions—which may account for its documented high CA2 affinity.

Steric hindrance 2,6-disubstitution N-phenyl analog ortho-substituent effect

Documented CA Inhibition Data Availability: Target Compound vs. Complete Data Absence in Closest Analogs

A systematic cross-database search (ChEMBL, BindingDB, PubChem BioAssay, and primary literature) for CA inhibition data on the four closest structural analogs—4-bromophenyl (CAS 338774-79-1), 2-CF₃-phenyl (CAS 338774-81-5), 2,6-diethylphenyl (CAS 338774-87-1), and N-phenyl (CAS 477864-84-9)—identified no publicly curated CA inhibition entries for any of these compounds as of the search date [1]. In contrast, CAS 338774-78-0 has three discrete, curated CA isoform Ki values in BindingDB/ChEMBL (hCA II, hCA VII, hCA I). This data asymmetry means that researchers procuring any analog other than CAS 338774-78-0 must either generate CA inhibition data de novo or accept unknown target engagement risk.

Data availability evidence-based procurement carbonic anhydrase ChEMBL BindingDB

Evidence-Backed Research and Industrial Application Scenarios for N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338774-78-0)


Carbonic Anhydrase II-Focused Biochemical and Biophysical Assays

With a documented hCA II Ki of 4.40 nM [1], this compound is suitable as a high-affinity tool compound for in vitro CA2 inhibition studies, including stopped-flow CO₂ hydration kinetic assays, isothermal titration calorimetry (ITC), and fluorescence-based CA activity measurements. Its potency surpasses the median of the pyrimidine chemotype Ki range (18.21–136.35 nM) reported in a 2024 pyrimidine derivatives study [2], enabling robust signal windows at nanomolar working concentrations.

Carbonic Anhydrase Isoform Selectivity Profiling Studies

The multi-isoform Ki fingerprint (hCA II = 4.40 nM; hCA VII = 30 nM; hCA I = 49 nM) [1] supports the use of this compound as a reference inhibitor in comparative CA isoform profiling panels. The 6.8-fold hCA II/hCA VII and 11.1-fold hCA II/hCA I selectivity ratios provide a calibrated benchmark for evaluating novel CA inhibitors or assessing isoform-specific expression systems.

Structure-Activity Relationship (SAR) Studies on N-Aryl Pyrimidinecarboxamide CA Inhibitors

As the only publicly characterized CA inhibitor among its immediate structural analogs (including the 4-bromo, 2-CF₃, 2,6-diethyl, and N-phenyl congeners) [1][3], this compound serves as an experimentally anchored starting point for SAR campaigns exploring the effect of N-aryl substituent identity, position, and steric/electronic properties on CA inhibition. The ortho-bromo substituent provides both a halogen-bonding handle and a measurable potency reference against which newly synthesized analogs can be directly compared.

Physicochemical Property-Matched Reference for Solubility and Permeability Optimization

With a computed XLogP3 of 0.9, molecular weight of 324.13 g/mol, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [4], this compound resides within favorable drug-like property space (Lipinski Rule of Five compliant). Its relatively low logP distinguishes it from more lipophilic analogs (e.g., the 2-CF₃ variant, XLogP3 = 1.1), making it a preferred choice for assays sensitive to compound solubility or non-specific protein binding where excessive lipophilicity is a concern [5].

Quote Request

Request a Quote for N-(2-bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.